2-Butyl-1,3-benzothiazole

Overview

Description

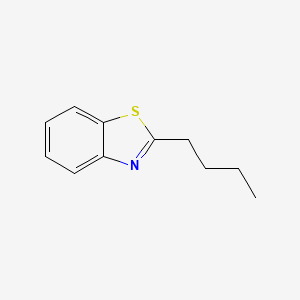

2-Butyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The 2-butyl derivative is characterized by the presence of a butyl group attached to the second carbon of the benzothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

2-Butyl-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been widely studied for its diverse pharmacological properties . The primary targets of benzothiazole derivatives are often dependent on the specific functional groups attached to the benzothiazole scaffold . .

Mode of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-inflammatory effects . These activities are often attributed to the interaction of the benzothiazole ring with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others . These enzymes are involved in a variety of biochemical pathways, suggesting that this compound may have broad effects on cellular metabolism.

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

2-Butyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial and viral replication . The interaction between this compound and these enzymes typically involves binding to the active site, leading to enzyme inhibition. This compound also interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound can inhibit the activity of enzymes involved in DNA replication and repair, thereby affecting cell proliferation and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, this compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The distribution of this compound within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific functional groups on this compound can facilitate its transport into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1,3-benzothiazole typically involves the cyclization of 2-mercaptoaniline with butyl-substituted acid chlorides. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction can be represented as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

where ( R ) represents the butyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted benzothiazoles

Scientific Research Applications

2-Butyl-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals

Comparison with Similar Compounds

1,3-Benzothiazole: The parent compound without the butyl group.

2-Methyl-1,3-benzothiazole: A methyl-substituted derivative.

2-Phenyl-1,3-benzothiazole: A phenyl-substituted derivative.

Uniqueness: 2-Butyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions .

Biological Activity

2-Butyl-1,3-benzothiazole (BBT) is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of BBT, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, backed by various studies and data.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole ring with a butyl group at the 2-position. The synthesis of benzothiazoles generally involves the condensation of 2-aminobenzenethiol with aldehydes or other electrophiles under various conditions. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through green chemistry approaches .

Anticancer Activity

BBT exhibits significant anticancer properties across various cancer cell lines. Studies have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, one study reported that BBT derivatives significantly inhibited cell migration and induced apoptosis in these cell lines by targeting key signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of BBT Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BBT | A431 | 1.5 | Induces apoptosis, inhibits AKT/ERK |

| BBT | A549 | 2.0 | Cell cycle arrest |

| BBT Derivative X | MDA-MB-231 | 0.8 | Inhibits proliferation |

Antimicrobial Activity

BBT has demonstrated notable antimicrobial activity against various pathogens. Research indicates that benzothiazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Efficacy of BBT

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.00 ± 1.73 | 100 |

| Escherichia coli | 25.00 ± 1.50 | 100 |

Anti-inflammatory Activity

The anti-inflammatory properties of BBT are also noteworthy. Compounds derived from benzothiazoles have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests that BBT could be beneficial in managing inflammatory diseases.

Table 3: Anti-inflammatory Effects of BBT

| Compound | Cytokine Level Reduction (%) | Model System |

|---|---|---|

| BBT | IL-6: 50%, TNF-α: 40% | RAW264.7 Macrophages |

Neuroprotective Activity

Emerging studies indicate that benzothiazole derivatives, including BBT, may possess neuroprotective effects. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Dual Action Against Cancer and Inflammation : A recent study synthesized a series of benzothiazole derivatives, including BBT, which showed promising results in inhibiting cancer cell proliferation while simultaneously reducing inflammatory markers in vitro .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of several benzothiazole compounds against common bacterial strains, revealing that modifications to the benzothiazole structure could enhance activity against resistant strains .

Properties

IUPAC Name |

2-butyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSLJFYSQXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905245 | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54798-95-7, 100182-85-2 | |

| Record name | 2-Butylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | 2-Butylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.